![molecular formula C10H18N4 B031646 2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene CAS No. 74199-09-0](/img/structure/B31646.png)

2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene

Übersicht

Beschreibung

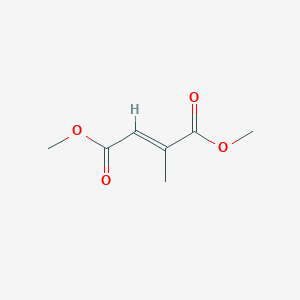

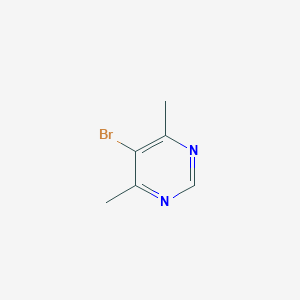

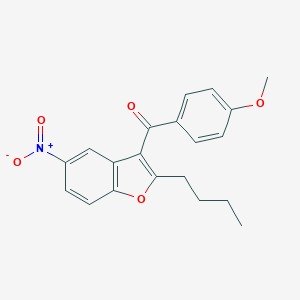

2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene, also known as cis-glyoxal-cyclen, is a macrocyclic compound . It is an intermediate of Gadoteridol, a gadolinium-based MRI contrast agent .

Molecular Structure Analysis

The molecular formula of this compound is C10H18N4 . The InChI Key is YSPZOYMEWUTYDA-UHFFFAOYSA-N . The SMILES representation is C1CN2CCN3CCN4C3C2N1CC4 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 194.28 g/mol . It appears as a white to pale yellow powder . It is hygroscopic .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and NMR characterization of cis and trans decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene derivatives have been extensively studied. The reduction of cis and trans isomers led to the identification of these compounds, with their stereochemistry determined by NMR coupling constants and confirmed via X-ray diffraction. This foundational work supports further applications in material science and catalysis (Argese et al., 2007).

Photochromic Properties

Research on diaryl acenaphthylene derivatives has revealed significant photochromic properties, which are changes in color upon exposure to light. These properties have implications for the development of new materials for optoelectronic devices, including sensors and memory storage devices. The study showcases the reversible photochromism in solution, highlighting potential for innovative applications in technology (Fukumoto et al., 2011).

Atmospheric Plasma Reactor for Pollutant Treatment

An atmospheric plasma reactor (APR) using computational fluid dynamics (CFD) simulated the treatment of cooking fume exhaust containing acenaphthylene compounds. The research demonstrates a practical application in reducing atmospheric pollution, showcasing the compound's role in environmental science and engineering (Chang & Hsieh, 2013).

Acidity and Reactivity Studies

Studies on the acidity and reactivity of polycyclic aromatic compounds annulated to a cyclopentadiene moiety have shown that cyanation leads to increased acidity, producing neutral organic superacids. This work has implications for the development of new catalysts and materials with unique chemical properties, potentially useful in various chemical reactions and processes (Vianello & Maksić, 2005).

Electrophilic and Nucleophilic Reactivity

The nucleophilic reactivity of related compounds has been explored for the development of new chelators and ligands. Such studies contribute to the advancement of coordination chemistry, with potential applications in metal recovery, catalysis, and the design of new metal-organic frameworks (Rohovec et al., 2000).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

1,4,7,10-tetrazatetracyclo[5.5.2.04,13.010,14]tetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZOYMEWUTYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN3CCN4C3C2N1CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)